N'-phenylisonicotinohydrazide

Catalog No.
S539884
CAS No.
91396-88-2
M.F
C12H11N3O
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-phenylisonicotinohydrazide

CAS Number

91396-88-2

Product Name

N'-phenylisonicotinohydrazide

IUPAC Name

N'-phenylpyridine-4-carbohydrazide

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C12H11N3O/c16-12(10-6-8-13-9-7-10)15-14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16)

InChI Key

HUDWXDLBWRHCKO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=NC=C2

Solubility

Soluble in DMSO, not in water

Synonyms

NSC 14613; NSC-14613; NSC14613; PluriSln-1; PluriSln #1

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=NC=C2

Description

The exact mass of the compound N'-phenylisonicotinohydrazide is 213.0902 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14613. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Class and Analogies

    N'-phenylisonicotinohydrazide belongs to the class of hydrazide compounds. Hydrazides have been explored for their diverse biological activities, including antimicrobial , antitubercular , and anticancer properties . Research suggests that the specific functional groups attached to the hydrazide scaffold can influence its biological activity.

  • Potential Research Areas

    Given the presence of the phenyl group and the isonicotinoyl moiety in N'-phenylisonicotinohydrazide, it is possible that researchers might be interested in investigating its potential applications in areas related to those explored for other phenyl hydrazides or isonicotinoyl hydrazides. This could include antimicrobial or anticancer research.

N'-phenylisonicotinohydrazide is a hydrazone derivative of isonicotinic acid. It features a phenyl group attached to the hydrazine moiety, which is linked to the isonicotinic acid structure. The compound's molecular formula is typically represented as C₁₁H₁₃N₃O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure can be visualized as follows:

text
N |C6H5-N=N-C5H4N

This configuration allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

  • There is no documented research available on the specific mechanism of action of NPH.
  • Information on safety hazards associated with NPH is scarce. As a general precaution, hydrazides can exhibit irritant and allergenic properties [].
Typical of hydrazones:

  • Condensation Reactions: It can be synthesized through the condensation of isonicotinic acid hydrazide with phenyl aldehydes.
  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield isonicotinic acid and phenyl hydrazine.
  • Reduction Reactions: The azomethine bond can be reduced to form amines, which may exhibit different biological properties.

These reactions are crucial for modifying the compound's structure to enhance its activity or selectivity against various biological targets.

The biological activity of N'-phenylisonicotinohydrazide has been explored primarily in the context of its antitubercular properties. Similar compounds have shown efficacy against Mycobacterium tuberculosis. Studies indicate that modifications in the hydrazone structure can significantly influence their minimum inhibitory concentration values against this pathogen .

Additionally, some derivatives have exhibited antibacterial and antifungal activities, suggesting a broader spectrum of biological potential.

The synthesis of N'-phenylisonicotinohydrazide typically involves the following steps:

  • Preparation of Isonicotinic Acid Hydrazide: This is achieved by reacting isonicotinic acid with hydrazine hydrate.
  • Condensation Reaction: The resulting isonicotinic acid hydrazide is then reacted with an appropriate phenyl aldehyde under reflux conditions in an alcohol solvent (e.g., ethanol) to yield N'-phenylisonicotinohydrazide.
text
Isonicotinic Acid + Hydrazine → Isonicotinic Acid HydrazideIsonicotinic Acid Hydrazide + Phenyl Aldehyde → N'-Phenylisonicotinohydrazide

N'-phenylisonicotinohydrazide has potential applications in various fields:

  • Pharmaceuticals: Due to its antitubercular properties, it may serve as a lead compound for developing new tuberculosis treatments.
  • Chemical Syntheses: It can act as a synthon for synthesizing more complex nitrogen-containing heterocycles.
  • Analytical Chemistry: Its derivatives may be used as fluorescent probes or sensors for detecting specific ions or biomolecules.

Interaction studies have shown that N'-phenylisonicotinohydrazide can interact with various biological macromolecules. These studies often involve:

  • Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit enzymes related to bacterial metabolism.
  • Binding Studies: Investigating how well the compound binds to target proteins or nucleic acids using techniques like surface plasmon resonance or fluorescence spectroscopy.

These interactions are vital for understanding the mechanism of action and optimizing the compound's efficacy.

Several compounds share structural similarities with N'-phenylisonicotinohydrazide. Here are some notable examples:

Compound NameStructure TypeBiological Activity
IsoniazidHydrazideAntitubercular
Nicotinic Acid HydrazideHydrazoneAntimicrobial
4-Amino-3-pyridinecarboxylic Acid HydrazideHydrazoneAntitubercular
2-MethylisoniazidHydrazoneAntitubercular

Uniqueness of N'-phenylisonicotinohydrazide

N'-phenylisonicotinohydrazide stands out due to its specific phenyl substitution on the hydrazone moiety, which may enhance its lipophilicity and permeability compared to other similar compounds. This modification could lead to improved pharmacokinetic properties and greater efficacy against resistant strains of Mycobacterium tuberculosis.

The conventional preparation of N'-phenylisonicotinohydrazide and related N'-arylisonicotinohydrazide derivatives relies primarily on well-established synthetic methodologies that have been refined over decades of pharmaceutical and organic chemistry research. These traditional approaches provide reliable access to the target compounds through multiple synthetic pathways.

Ester-Mediated Synthesis Route

The most widely employed conventional method involves the two-step synthesis through ethyl ester intermediates [1] [2]. This approach begins with the esterification of isonicotinic acid with ethanol in the presence of concentrated sulfuric acid catalyst, followed by hydrazinolysis with hydrazine hydrate. The reaction typically proceeds at moderate temperatures of 70-75°C for 2-4 hours, yielding N'-phenylisonicotinohydrazide in 70.8-78.6% yield [1] [2]. This method demonstrates superior performance compared to direct acid condensation approaches due to the enhanced electrophilicity of the ester carbonyl group, which facilitates nucleophilic attack by hydrazine.

The mechanistic pathway involves initial protonation of the ester carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by hydrazine hydrate leads to tetrahedral intermediate formation, followed by elimination of ethanol to yield the desired hydrazide product [3]. The reaction conditions can be optimized by varying the molar ratio of ethyl ester to hydrazine hydrate from 1:1 to 1:3, with optimal yields achieved at a 1:2 molar ratio [2].

Direct Acid Condensation Method

Direct condensation of isonicotinic acid with hydrazine hydrate represents an alternative conventional approach, though it requires more stringent reaction conditions [1] [4]. This method involves heating the carboxylic acid directly with hydrazine hydrate at elevated temperatures of 129-130°C for 2-4 hours, resulting in yields of 66.9-70.1% [1] [2]. The higher temperature requirement stems from the reduced electrophilicity of the carboxylic acid carbonyl compared to ester derivatives.

The reaction mechanism proceeds through initial formation of an activated acyl intermediate, followed by nucleophilic substitution with hydrazine. The process can be enhanced through the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole, which activate the carboxylic acid for subsequent hydrazine attack [3].

Acyl Chloride-Mediated Synthesis

Acyl chloride intermediates provide highly reactive electrophiles for hydrazide formation, though this approach requires careful control to prevent over-acylation [5]. The method involves initial conversion of isonicotinic acid to isonicotinic acid chloride using thionyl chloride, followed by treatment with hydrazine hydrate at reduced temperatures. While this approach offers rapid reaction kinetics, the high reactivity of acid chlorides necessitates precise stoichiometric control to avoid formation of diacylated byproducts.

Amide-to-Hydrazide Conversion

A specialized conventional route involves the direct conversion of isonicotinamide to isonicotinic acid hydrazide through treatment with hydrazine hydrate [6]. This single-step process involves dissolving isonicotinamide in methanol or ethanol, adding hydrazine hydrate in a 0.7:1.1 molar ratio, and refluxing at 100-120°C for 3-5 hours. The method achieves yields greater than 95% with purity exceeding 99%, making it particularly attractive for pharmaceutical applications [6].

The reaction proceeds through nucleophilic substitution at the amide carbonyl, with elimination of ammonia driving the reaction forward. The high yields achieved demonstrate the synthetic utility of this approach, particularly when isonicotinamide is readily available as a starting material.

Green Chemistry Approaches in Hydrazide Synthesis

The development of environmentally sustainable synthetic methodologies for N'-phenylisonicotinohydrazide has gained significant attention as pharmaceutical chemistry embraces green chemistry principles. These approaches emphasize reduced environmental impact through solvent minimization, energy efficiency, and improved atom economy.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a transformative technology for hydrazide synthesis, offering substantial improvements in reaction efficiency and environmental impact [7] [8] [9]. The microwave-assisted one-pot synthesis of N'-phenylisonicotinohydrazide directly from carboxylic acids eliminates the need for intermediate ester formation, reducing both reaction time and waste generation.

The process involves heating isonicotinic acid with hydrazine hydrate under microwave irradiation at 900 watts and 2.45 gigahertz frequency for 60-200 seconds [7]. This approach achieves yields of 79.0-90.0% compared to 59.0-77.0% from conventional methods, while reducing total heating time from 6-9 hours to mere minutes [7]. The enhanced reaction kinetics result from selective heating of polar molecules, leading to rapid temperature elevation and accelerated reaction rates.

Microwave-assisted synthesis demonstrates superior green chemistry metrics, including atom economy of 92-95%, reaction mass efficiency of 80-90%, and E-factor values of 0.1-0.2 grams waste per gram product [7]. The process also enables the use of acetylhydrazide as a safer alternative to hydrazine monohydrate, addressing toxicity concerns associated with conventional reagents [10].

Mechanochemical Synthesis

Mechanochemical approaches utilizing ball milling represent a revolutionary advancement in solvent-free hydrazide synthesis [11] [12] [13]. This methodology involves grinding reactants in a mechanical mill, inducing chemical transformations through mechanical energy rather than thermal activation. The technique has demonstrated exceptional efficiency for N'-arylisonicotinohydrazide synthesis, achieving yields of 74-100% under ambient temperature conditions [11] [12].

The mechanochemical process typically employs vibratory mills such as the Pulverisette 0, with reaction times of 2 hours for complete conversion [11]. The method requires addition of catalytic amounts of para-toluenesulfonic acid (50 mol%) to achieve optimal conversion rates for heterocyclic aldehyde substrates [11]. The technique eliminates solvent usage entirely while maintaining high product purity, often eliminating the need for chromatographic purification.

Ball milling synthesis achieves remarkable green chemistry metrics, including atom economy of 94.69-94.90%, reaction mass efficiency of 84.27-87.33%, E-factor of 0.15-0.19, and process mass intensity of 13.21-14.30 [14]. These parameters significantly exceed those of conventional methods, positioning mechanochemical synthesis as the most environmentally sustainable approach currently available.

Solvent-Free Melt Reactions

Solid-state melt reactions provide another solvent-free approach for hydrazide synthesis, utilizing thermal energy to induce molecular mobility in solid reactants [14]. The method involves heating hydrazide precursors with aldehydes at 120°C for 30 minutes, achieving yields of 74-100% without requiring organic solvents [14].

This approach demonstrates high atom economy (94.69-94.90%), excellent reaction mass efficiency (84.27-87.33%), and low environmental impact with E-factor values of 0.15-0.19 [14]. The melt reaction methodology is particularly suitable for gram-scale preparations and offers practical advantages for industrial applications.

Ultrasound-Assisted Synthesis

Ultrasonic irradiation provides an energy-efficient alternative for hydrazide synthesis, utilizing acoustic cavitation to enhance reaction rates [15]. The method involves subjecting reactants to ultrasound waves at room temperature for 6-7 minutes, achieving yields of 60-94% under catalyst-free conditions [15].

Ultrasound-assisted synthesis offers several advantages including short reaction times, mild conditions, and reduced energy consumption compared to conventional heating methods. The technique is particularly effective for temperature-sensitive substrates and provides excellent selectivity for hydrazide formation over competing side reactions.

Ionic Liquid-Catalyzed Processes

The use of ionic liquids as environmentally benign catalysts has gained attention for hydrazide synthesis [16]. Triethylammonium hydrogen sulfate catalyzes solvent-free hydrazide formation at 120°C, achieving yields of 90-98% with high product purity [16]. The ionic liquid catalyst demonstrates excellent recyclability, maintaining catalytic activity for up to five cycles without appreciable loss in performance [16].

This methodology combines the advantages of solvent-free conditions with effective catalysis, offering a sustainable approach that addresses both environmental and economic considerations in pharmaceutical synthesis.

Structural Modifications at the Phenyl and Pyridyl Moieties

The systematic structural modification of N'-phenylisonicotinohydrazide through substituent incorporation at both phenyl and pyridyl positions provides extensive opportunities for property optimization and biological activity enhancement. These modifications enable fine-tuning of electronic, steric, and pharmacological characteristics.

Phenyl Ring Substitution Patterns

Electronic effects of phenyl ring substituents profoundly influence both synthetic accessibility and biological activity of N'-arylisonicotinohydrazide derivatives [17] [18]. Electron-donating substituents such as methoxy and methyl groups enhance nucleophilicity of the hydrazide nitrogen, facilitating subsequent chemical transformations while improving antioxidant properties.

Para-methoxy substitution demonstrates the most favorable impact on biological activity, particularly for nitric oxide scavenging applications [17]. The 4-methoxyphenyl derivative exhibits superior antioxidant activity compared to the corresponding 4-methyl analog, indicating that alkoxy substitution provides greater electron-donating capacity than simple alkyl groups [17]. This electronic enhancement translates to improved hydrogen peroxide scavenging abilities, with 4-methoxy derivatives ranking among the most active compounds evaluated [17].

Halogen substitution patterns reveal interesting structure-activity relationships. Para-chloro substitution generally reduces biological activity compared to electron-donating groups, while meta-chloro positioning provides improved activity relative to the para-isomer [17] [18]. The 3,4-dichloro substitution pattern demonstrates significant antioxidant activity enhancement compared to monochloro derivatives, suggesting that multiple electron-withdrawing groups can provide beneficial effects when appropriately positioned [17].

Ortho-substitution with carboxylic acid functionality introduces unique stabilization through intramolecular hydrogen bonding [19]. Computational studies reveal that 2-carboxyphenyl derivatives exhibit the lowest activation energies for nucleophilic reactions due to transient hydrogen bond formation between the carboxyl oxygen and entering nucleophiles [19]. This stabilization effect provides both synthetic advantages and potential for enhanced biological activity.

Pyridyl Ring Modifications

Structural modifications at the pyridyl moiety offer complementary opportunities for property optimization [20] [21]. The pyridine nitrogen provides a coordination site for metal complexation, enabling the development of metal-hydrazide complexes with enhanced stability and biological activity [22].

Methyl substitution at various pyridyl positions influences both electronic properties and molecular recognition characteristics [21] [22]. The 2,4,6-trimethylpyridyl system exhibits increased basicity compared to unsubstituted pyridine, facilitating nucleophilic reactions while potentially enhancing cellular uptake through improved lipophilicity [22].

Pyridyl-phenyl hybrid systems demonstrate unique self-assembly properties through intermolecular coordination interactions [21]. These systems form equilibrium mixtures of oligomers including cyclic trimers as major components, with the specific oligomer distribution dependent on substitution patterns and environmental conditions [21].

Heterocyclic Ring Fusion

The incorporation of fused heterocyclic systems provides opportunities for enhanced biological activity and improved pharmacokinetic properties [23] [24]. Pyrimidine-fused analogs demonstrate improved metabolic stability through reduced susceptibility to cytochrome P450-mediated oxidation [23].

Quinoline-containing derivatives exhibit broad antimicrobial activities when combined with appropriate substituent patterns [24]. The quinoline moiety provides additional aromatic surface area for protein binding interactions while maintaining favorable drug-like properties [24].

Substituent Effects on Physicochemical Properties

The systematic variation of substituents enables optimization of crucial physicochemical parameters including solubility, lipophilicity, and membrane permeability [25]. Electron-donating substituents generally enhance aqueous solubility through increased hydrogen bonding capacity, while hydrophobic substituents improve membrane penetration characteristics.

Hammett constant correlations demonstrate predictable relationships between substituent electronic effects and reaction rates [19] [25]. These relationships enable rational design of derivatives with optimized synthetic accessibility and biological activity profiles.

The introduction of multiple substituents requires careful consideration of steric interactions and conformational preferences [21] [19]. Computational modeling reveals that optimal biological activity often results from balanced electronic and steric effects rather than maximization of individual parameters.

Hybridization Strategies with Bioactive Pharmacophores

The hybridization of N'-phenylisonicotinohydrazide with established bioactive pharmacophores represents a sophisticated drug design strategy that combines multiple therapeutic mechanisms within single molecular entities. This approach leverages the synergistic effects of different pharmacological units to achieve enhanced biological activity and improved therapeutic profiles.

Pharmacophore Hybridization Principles

Pharmacophore hybridization involves the strategic combination of pharmacologically active structural motifs to create hybrid molecules with potentially superior therapeutic properties [26] [27] [28]. The hydrazide functionality serves as an excellent linking unit due to its chemical versatility and biological compatibility, enabling the construction of diverse hybrid architectures.

The design of hybrid molecules requires careful consideration of molecular geometry, electronic distribution, and conformational flexibility [27]. Dynamic hybrid pharmacophore models have demonstrated superior performance compared to conventional single-site pharmacophore approaches, exhibiting enhanced structural diversity and improved drug-like properties in virtual screening applications [27] [28].

Computational studies reveal that hybrid molecules designed to simultaneously occupy multiple binding sites demonstrate significantly improved binding affinity and selectivity compared to single-pharmacophore analogs [27]. The hybrid approach enables access to previously unexplored chemical space while maintaining favorable pharmacokinetic characteristics [27] [28].

Quinoline-Hydrazide Hybrids

The combination of N'-phenylisonicotinohydrazide with quinoline pharmacophores has yielded highly active antimicrobial agents with broad-spectrum activity [24]. These hybrid molecules incorporate the DNA-binding properties of quinolones with the protein-binding characteristics of hydrazides, resulting in multi-target therapeutic agents.

Quinoline-hydrazide hybrids demonstrate enhanced antimicrobial activity compared to either component alone, suggesting synergistic interactions between the pharmacophore units [24]. The hybrid molecules maintain favorable drug-like properties including appropriate molecular weight, lipophilicity, and metabolic stability profiles [24].

The synthetic accessibility of quinoline-hydrazide hybrids enables systematic structure-activity relationship studies [24]. Vilsmeier-Haack cyclization protocols provide efficient access to diverse hybrid architectures with yields suitable for pharmaceutical development applications [24].

Semicarbazone-Hydrazide Conjugates

Semicarbazone pharmacophores demonstrate excellent compatibility with hydrazide functionalities, enabling the development of hybrid molecules with antipyretic and anti-inflammatory activities [29]. The semicarbazone moiety provides hydrogen bond donor and acceptor sites that complement the hydrazide functionality, resulting in enhanced protein binding interactions [29].

Pharmacophore modeling studies reveal that semicarbazone-hydrazide hybrids possess optimally positioned hydrogen bonding sites, lipophilic regions, and aromatic centers for effective receptor binding [29]. These geometric arrangements enable selective interaction with cyclooxygenase enzymes, providing the mechanistic basis for anti-inflammatory activity [29].

The synthetic preparation of semicarbazone-hydrazide hybrids proceeds through condensation reactions under mild conditions, achieving yields suitable for medicinal chemistry applications [29]. The hybrid molecules demonstrate improved metabolic stability compared to individual pharmacophore components [29].

Carbothioamide-Hydrazide Systems

N-substituted hydrazine-carbothioamide hybrids represent a novel class of bioactive molecules with potent urease inhibitory activity [26]. These hybrid structures combine the metal-chelating properties of hydrazides with the thiourea-like binding characteristics of carbothioamides, resulting in dual-mechanism enzyme inhibition.

The synthesis of carbothioamide-hydrazide hybrids involves reaction of hydrazide precursors with substituted isothiocyanates, achieving excellent yields of 85-95% [26]. The hybrid products demonstrate superior urease inhibitory activity with half-maximal inhibitory concentration values ranging from 8.45 to 25.72 micromolar, comparing favorably with standard thiourea [26].

Molecular docking studies reveal that carbothioamide-hydrazide hybrids interact effectively with nickel atoms in the urease active site, providing the structural basis for their potent inhibitory activity [26]. The hybrid approach enables optimization of both metal coordination and protein binding interactions within single molecular frameworks [26].

Oxadiazole-Hydrazide Combinations

The integration of oxadiazole rings with hydrazide functionalities provides access to hybrid molecules with anticancer and antimicrobial activities [30]. Oxadiazole-hydrazide hybrids demonstrate enhanced bioactivity through complementary mechanisms involving DNA binding and protein inhibition.

Synthetic approaches to oxadiazole-hydrazide hybrids utilize iodine-mediated oxidative cyclization of aldehydes with hydrazides, providing efficient access to the target hybrid structures [30]. The methodology demonstrates broad substrate scope and excellent functional group compatibility [30].

The biological evaluation of oxadiazole-hydrazide hybrids reveals promising anticancer activity against hepatocellular carcinoma cell lines through nuclear factor-kappa B pathway inhibition [30]. The hybrid molecules achieve superior therapeutic indices compared to individual pharmacophore components [30].

Bioconjugation Applications

Hydrazide functionalities enable efficient bioconjugation applications through hydrazone formation with aldehyde-containing biomolecules [31]. The reversible nature of hydrazone linkages provides opportunities for controlled drug release applications and targeted therapeutic delivery [31].

Recent developments in rapid hydrazone bioconjugation eliminate the need for extraneous catalysts through intramolecular nucleophilic catalysis [31]. Ortho-aminobenzyl hydrazine scaffolds demonstrate significantly enhanced reaction rates for hydrazone formation, enabling bioconjugation applications in cellular environments [31].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

213.090211983 g/mol

Monoisotopic Mass

213.090211983 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

91396-88-2

Wikipedia

4-Pyridinecarboxylic acid 2-phenylhydrazide

Dates

Modify: 2023-08-15
1: Ben-David U, Gan QF, Golan-Lev T, Arora P, Yanuka O, Oren YS, Leikin-Frenkel

Explore Compound Types